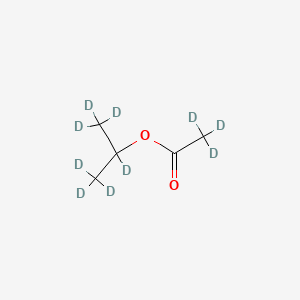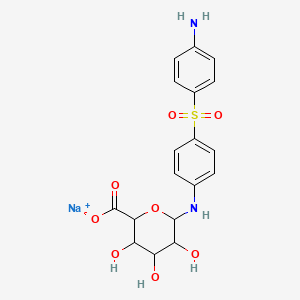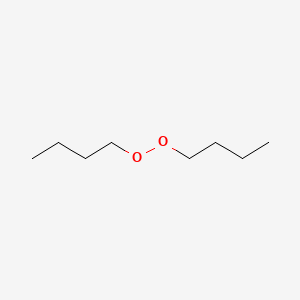
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position of the sugar moiety and a bromine atom at the 5 position of the pyrimidine ring. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the fluorine atom at the 2’ position. The pyrimidine base is then brominated at the 5 position. The final step involves the coupling of the modified sugar with the brominated pyrimidine base under specific reaction conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions with other nucleosides or nucleotides to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different substituents at the 5 position of the pyrimidine ring .
Scientific Research Applications
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Chemical Biology: The compound is used as a probe to study enzyme-substrate interactions and the mechanisms of nucleic acid-modifying enzymes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- involves its incorporation into DNA or RNA. Once incorporated, the compound can interfere with nucleic acid synthesis and function. For example, it can inhibit the activity of DNA polymerases and reverse transcriptases, leading to the termination of DNA or RNA chain elongation. This mechanism is particularly relevant in its antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU): Another nucleoside analog with similar modifications but with an iodine atom at the 5 position instead of bromine.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl) Uracil (FAU): Similar to the compound but without the bromine atom at the 5 position.
Uniqueness
The presence of both the fluorine atom at the 2’ position and the bromine atom at the 5 position makes 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- unique. These modifications enhance its stability and binding affinity to nucleic acids, making it particularly effective in its applications .
Properties
Molecular Formula |
C9H11BrFN3O5 |
|---|---|
Molecular Weight |
340.10 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrFN3O5/c10-3-1-14(8(17)13-6(3)12)7-9(11,18)5(16)4(2-15)19-7/h1,4-5,7,15-16,18H,2H2,(H2,12,13,17)/t4-,5-,7-,9+/m1/s1 |
InChI Key |
ZNGPXXFFNHBLLZ-WRTIISMISA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(O)F)N)Br |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)(O)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)


![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)

